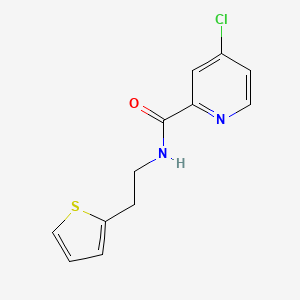

4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide

Descripción

4-Chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide is a picolinamide derivative featuring a pyridine ring substituted with a chlorine atom at the 4-position and an amide-linked 2-(thiophen-2-yl)ethyl group. This compound’s structure combines a heteroaromatic core (pyridine) with a sulfur-containing thiophene moiety, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis likely follows routes similar to related picolinamides, such as coupling 4-chloropicolinic acid with 2-(thiophen-2-yl)ethylamine .

Propiedades

IUPAC Name |

4-chloro-N-(2-thiophen-2-ylethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c13-9-3-5-14-11(8-9)12(16)15-6-4-10-2-1-7-17-10/h1-3,5,7-8H,4,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZBVGGBUYZIOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)C2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide typically involves the following steps:

Formation of the Thiophene Derivative: Thiophene is first functionalized to introduce the ethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.

Coupling with Pyridine Derivative: The thiophene derivative is then coupled with a pyridine derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the thiophene derivative is reacted with a halogenated pyridine in the presence of a palladium catalyst and a base.

Introduction of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved through an amidation reaction where the pyridine derivative is reacted with an amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA, H2O2

Reduction: H2, Pd/C, NaBH4

Substitution: NaOH, K2CO3, DMF

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted pyridine derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide. For instance, derivatives of picolinamide have been shown to exhibit potent activity against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds, revealing their efficacy in inhibiting tumor cell growth, with mean growth inhibition values indicating significant potential for therapeutic use .

1.2 Antimicrobial Properties

Compounds containing the picolinamide structure have also been investigated for their antimicrobial activities. Research indicates that derivatives of this compound can effectively combat both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of cellular processes .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship (SAR) studies have demonstrated that modifications to the thiophene ring or the picolinamide moiety can significantly enhance biological activity. For example, altering substituents on the thiophene ring has been shown to improve binding affinity to target enzymes involved in cancer progression .

Synthesis and Derivative Development

The synthesis of 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide involves several steps that can be optimized for yield and purity. Techniques such as directed C-H functionalization reactions have been employed to create diverse derivatives that maintain or enhance biological activity while improving solubility and bioavailability .

Anticancer Efficacy

In a study evaluating a series of picolinamide derivatives, one compound exhibited a GI50 value of 15.72 µM against human tumor cells, indicating substantial anticancer potential. This study utilized sulforhodamine B assays to assess cell viability, providing a quantitative measure of the compound's effectiveness .

Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various picolinamide derivatives, including 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide. The results indicated promising antimicrobial activity against specific bacterial strains, suggesting that these compounds could serve as lead candidates for developing new antibiotics .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological activity being investigated.

Comparación Con Compuestos Similares

Structural Features

The target compound’s key structural elements are compared below with analogous picolinamides and benzamides:

Key Observations :

- The thiophen-2-yl-ethyl group introduces sulfur-based aromaticity and increased lipophilicity compared to aliphatic substituents (e.g., methyl, phenylpropyl).

Physicochemical Properties

Predicted properties (e.g., logP, solubility) vary with substituents:

Spectroscopic Data

1H NMR trends for pyridine-based analogs:

- 4-Chloro-N-methylpicolinamide : Pyridine protons at δ 8.37 (d), 8.13 (s), 7.37 (d) .

- N-(2-(Thiophen-2-yl)ethyl)picolinamide (157) : Thiophene protons at δ 6.8–7.2; pyridine protons at δ 8.1–8.5 .

The target compound’s NMR would show similar pyridine signals, with additional thiophene proton resonances (δ 6.8–7.2) and a downfield shift for the amide NH due to the electron-withdrawing chlorine.

Actividad Biológica

4-Chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article summarizes its biological activity based on recent studies, highlighting structure-activity relationships (SAR), pharmacological evaluations, and case studies.

Chemical Structure and Synthesis

The compound 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide features a picolinamide backbone with a chloro substituent and a thiophene group. Its synthesis typically involves the reaction of 4-chloropicolinic acid derivatives with thiophene-containing amines under specific conditions to yield the desired amide product.

Antitumor Activity

Recent studies have evaluated the antitumor properties of various picolinamide derivatives, including 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide. The compound has shown promising inhibitory effects against several cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- IC50 Values : The compound exhibited IC50 values in the range of 3.22 to 5.82 μM, indicating significant potency compared to established drugs like Golvatinib, which had higher IC50 values .

Table 1: Antitumor Activity of Picolinamide Derivatives

| Compound | A549 IC50 (μM) | HeLa IC50 (μM) | MCF-7 IC50 (μM) |

|---|---|---|---|

| B26 | 3.22 | 4.33 | 5.82 |

| Golvatinib | 8.14 | 15.17 | 16.91 |

The structure-activity relationship studies revealed that the introduction of hydrophilic groups such as thiophene enhances the biological activity by improving solubility and interaction with target proteins involved in tumor growth .

Antimicrobial Activity

In addition to its antitumor properties, compounds similar to 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide have been investigated for their antibacterial effects against resistant strains of bacteria. For instance, derivatives have shown activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), with MIC values indicating effective inhibition at low concentrations .

Case Study 1: Inhibition of Kinase Activity

A study focused on the kinase inhibition potential of similar compounds demonstrated that modifications in the picolinamide structure could lead to enhanced binding affinity to c-Met kinase, a target in various cancers. Molecular docking simulations supported these findings by illustrating favorable interactions between the compound and the kinase active site .

Case Study 2: Resistance Disarmament

Another research highlighted how derivatives of picolinamide could disarm colistin resistance in Klebsiella pneumoniae. The modifications included substituents that improved binding and efficacy against resistant bacterial strains, showcasing the versatility of picolinamide derivatives in overcoming drug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.